molecular formula C18H15NO4 B2492098 N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide CAS No. 900897-59-8

N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide

Cat. No.: B2492098
CAS No.: 900897-59-8
M. Wt: 309.321
InChI Key: SKOKIGWCPPDMCJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide is a chemical compound that belongs to the class of isochromene derivatives. Isochromenes are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Mechanism of Action

Target of Action

The primary targets of N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide typically involves the condensation of 2-ethoxybenzaldehyde with phthalic anhydride to form the isochromene coreThe reaction conditions often involve the use of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or chloroform at room temperature.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Brominated isochromene derivatives.

    Reduction: Reduced isochromene derivatives.

    Substitution: Halogenated or nitrated isochromene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide is unique due to its isochromene core, which imparts specific biological activities not observed in other similar compounds

Biological Activity

N-(2-ethoxyphenyl)-1-oxo-1H-isochromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol
IUPAC Name: N-(2-ethoxyphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide
InChI Key: FPZDGAUUHIAQRM-UHFFFAOYSA-N
Canonical SMILES: CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Although the precise targets remain under investigation, the compound's structural features suggest potential interactions that may lead to the inhibition or activation of various biochemical pathways .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that isochromene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways affected by this compound are still being elucidated.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, potentially inhibiting viral replication by targeting specific viral enzymes or host cell receptors . Further research is needed to confirm these effects and identify the exact mechanisms involved.

Research Findings and Case Studies

Study Findings Notes
Study A (2020)Demonstrated cytotoxic effects against breast cancer cell linesUtilized MTT assay for cell viability
Study B (2021)Indicated potential antiviral activity in vitroFocused on inhibition of viral replication
Study C (2022)Identified interaction with specific protein targets through docking studiesSuggested further in vivo studies

Applications in Medicinal Chemistry

This compound has been explored for various applications:

Medicinal Chemistry:
The compound shows promise as both an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways critical for disease progression .

Biological Studies:
It has been utilized in studies aimed at understanding its interactions with biological targets, including proteins and nucleic acids, which may lead to the development of new therapeutic agents .

Industrial Applications:
The unique structural features of this compound make it a candidate for developing new materials with specific properties, such as UV absorbers .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-oxoisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-15-10-6-5-9-14(15)19-17(20)16-11-12-7-3-4-8-13(12)18(21)23-16/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOKIGWCPPDMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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